molecular formula C9H8N2S B1418817 6-(Thiophen-3-yl)pyridin-3-amine CAS No. 1159815-63-0

6-(Thiophen-3-yl)pyridin-3-amine

Cat. No. B1418817
M. Wt: 176.24 g/mol
InChI Key: NRLMXHXHQAOHAD-UHFFFAOYSA-N
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Description

“6-(Thiophen-3-yl)pyridin-3-amine” is a chemical compound with the molecular formula C9H8N2S . It is a structural motif found in various natural products, drug molecules, vitamins, and materials .


Molecular Structure Analysis

The molecular structure of “6-(Thiophen-3-yl)pyridin-3-amine” involves a pyridine ring attached to a thiophene ring . The exact structure analysis is not clearly mentioned in the retrieved papers .


Chemical Reactions Analysis

The chemical reactions involving “6-(Thiophen-3-yl)pyridin-3-amine” are not clearly mentioned in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Thiophen-3-yl)pyridin-3-amine” are not clearly mentioned in the retrieved papers .

Scientific Research Applications

Discovery and Design of Inhibitors

Title : Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative ActivitySummary :Researchers synthesized new derivatives of pyridine, including 6-(Thiophen-3-yl)pyridin-3-amine, with various functional groups, aiming to inhibit the CDK2 enzyme. These compounds were evaluated for their ability to inhibit the CDK2 enzyme and their cytotoxic effects against different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549). Several derivatives exhibited significant CDK2 inhibitory activity, with IC50 values ranging from 0.24 to 0.93 µM, compared to the reference compound roscovitine. The compounds also demonstrated notable cytotoxicity against the cancer cell lines. A molecular docking study indicated that most of the target compounds bind similarly to the reference compound in the active site of the CDK2 enzyme. This research provides insights into the structural requirements controlling the CDK2 inhibitory activity and contributes to the development of new anticancer agents (Abdel-Rahman et al., 2021).

Safety And Hazards

The safety and hazards associated with “6-(Thiophen-3-yl)pyridin-3-amine” are not clearly mentioned in the retrieved papers .

Future Directions

The future directions for the research and application of “6-(Thiophen-3-yl)pyridin-3-amine” are not clearly mentioned in the retrieved papers .

properties

IUPAC Name

6-thiophen-3-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-1-2-9(11-5-8)7-3-4-12-6-7/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLMXHXHQAOHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Thiophen-3-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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